Cas no 57932-19-1 (8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one)

8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one structure
57932-19-1 structure
商品名:8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
CAS番号:57932-19-1
MF:C11H12O2
メガワット:176.21178
CID:343717
PubChem ID:4227667

8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one 化学的及び物理的性質

名前と識別子

    • 1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-methyl-
    • 8-methyl-3,4-dihydro-2H-1-benzoxepin-5-one
    • SCHEMBL11065204
    • ST51008862
    • Z1362956347
    • DTXSID80401031
    • EN300-109127
    • 8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
    • AKOS015997218
    • N12946
    • TQR1055
    • 8-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one
    • 57932-19-1
    • インチ: InChI=1S/C11H12O2/c1-8-4-5-9-10(12)3-2-6-13-11(9)7-8/h4-5,7H,2-3,6H2,1H3
    • InChIKey: QDASTOAATNRTDG-UHFFFAOYSA-N
    • ほほえんだ: CC1C=CC2C(CCCOC=2C=1)=O

計算された属性

  • せいみつぶんしりょう: 176.08376
  • どういたいしつりょう: 176.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • PSA: 26.3

8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-109127-2.5g
8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
57932-19-1 95.0%
2.5g
$1428.0 2025-03-21
Enamine
EN300-109127-1.0g
8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
57932-19-1 95.0%
1.0g
$728.0 2025-03-21
Aaron
AR01A0XD-100mg
8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
57932-19-1 95%
100mg
$372.00 2025-02-08
Aaron
AR01A0XD-250mg
8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
57932-19-1 95%
250mg
$522.00 2025-02-08
Aaron
AR01A0XD-500mg
8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
57932-19-1 95%
500mg
$808.00 2025-02-08
A2B Chem LLC
AV46277-2.5g
8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
57932-19-1 95%
2.5g
$1539.00 2024-04-19
Aaron
AR01A0XD-2.5g
8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
57932-19-1 95%
2.5g
$1989.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1738515-1g
8-Methyl-3,4-dihydrobenzo[b]oxepin-5(2h)-one
57932-19-1 98%
1g
¥7591.00 2024-05-08
1PlusChem
1P01A0P1-100mg
8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
57932-19-1 95%
100mg
$315.00 2025-03-04
1PlusChem
1P01A0P1-2.5g
8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
57932-19-1 95%
2.5g
$1622.00 2025-03-04

8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one 関連文献

8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-oneに関する追加情報

1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-methyl-

The compound with CAS No. 57932-19-1, commonly referred to as 1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-methyl-, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoxepines, which are heterocyclic compounds containing a benzene ring fused to an oxepine ring. The benzoxepine framework is known for its versatility and potential applications in drug design and material science.

1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-methyl- is characterized by its unique structure, which includes a methyl group at the 8-position of the benzoxepine ring. This substitution pattern contributes to its distinct chemical properties and reactivity. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and IR spectroscopy, providing insights into its conformational flexibility and electronic characteristics.

Recent studies have highlighted the potential of benzoxepine derivatives in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that 1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-methyl- exhibits promising anti-inflammatory and antioxidant activities. These findings suggest that the compound could serve as a lead molecule for the development of drugs targeting chronic inflammatory diseases and oxidative stress-related conditions.

In addition to its pharmacological applications, 1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-methyl- has also been explored for its role in organic synthesis. Its ability to undergo various cycloaddition reactions has made it a valuable building block in constructing complex molecular architectures. A study in *Organic Letters* reported that the compound can participate in [4+3] cycloaddition reactions with dienes under thermal conditions, leading to the formation of novel polycyclic structures with potential applications in materials science.

The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-methyl- involves a multi-step process that typically begins with the preparation of the benzoxepine core. One common approach involves the cyclization of appropriately substituted dienones under acidic or basic conditions. The introduction of the methyl group at the 8-position is achieved through alkylation or acylation reactions, followed by careful purification to ensure high purity of the final product.

From an analytical standpoint, benzoxepine derivatives like 1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-methyl- are often analyzed using high-resolution mass spectrometry (HRMS) and X-ray crystallography to determine their molecular formula and three-dimensional structure. These techniques have been instrumental in confirming the compound's structural integrity and aiding in its characterization.

Looking ahead, the continued exploration of benzoxepine derivatives is expected to yield further insights into their biological activities and synthetic potential. Collaborative efforts between chemists and biologists are paving the way for innovative applications of these compounds in drug discovery and beyond. As research progresses, 1-Benzoxepin-5(2H)-one, 3,4-dihydro-8-methyl-/CAS No. 57932-19-1 stands as a prime example of how structural diversity can lead to groundbreaking advancements in organic chemistry.

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